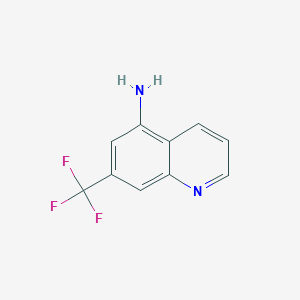

7-(Trifluoromethyl)quinolin-5-amine

Descripción general

Descripción

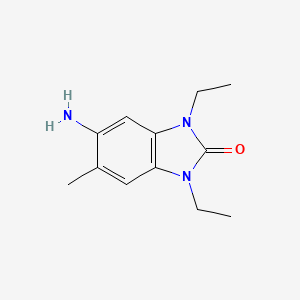

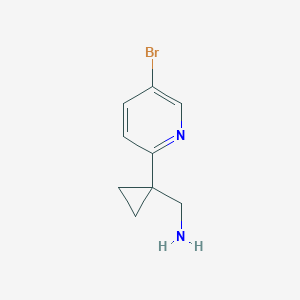

7-(Trifluoromethyl)quinolin-5-amine, also known as TFQA, is a synthetic compound with potential application in various fields of research and industry. It is a chemical compound with the molecular formula C10H7F3N2 .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a trifluoromethyl group attached at the 7-position and an amine group at the 5-position . The molecular weight of this compound is 212.17 g/mol.Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, have been functionalized for biological and pharmaceutical activities. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 212.17 g/mol. The compound should be stored in a well-ventilated place and kept tightly closed .Aplicaciones Científicas De Investigación

Antimicrobial Studies

7-(Trifluoromethyl)quinolin-5-amine and its derivatives have been explored for their antimicrobial properties. Research by Garudachari et al. (2014) synthesized derivatives showing significant antimicrobial activity against bacteria like Mycobacterium smegmatis and Pseudomonas aeruginosa, and fungi such as Candida albicans and Penicillium chrysogenum, suggesting potential as future antituberculosis agents (Garudachari et al., 2014).

Interaction with Sodium and Potassium Amides

Gurskaya et al. (2012) studied the interaction of derivatives of this compound with sodium or potassium amide in liquid ammonia, highlighting its potential in chemical synthesis and pharmaceutical applications (Gurskaya et al., 2012).

Antiproliferative Agents

Compounds based on this compound have been examined for their antiproliferative activity. Ghorab et al. (2014) designed and synthesized novel compounds that exhibited higher antiproliferative activity than the reference drug doxorubicin, showing promise as anticancer agents (Ghorab et al., 2014).

Synthesis of Polyfluoro-3-Quinolonecarboxylic Acids

Moran et al. (1989) synthesized a series of polyfluoro-3-quinolonecarboxylic acids, deriving from 7-(substituted amino) derivatives of this compound, indicating its utility in developing novel antibacterial agents (Moran et al., 1989).

Cascade Cyclization for Synthesis

Meng et al. (2017) reported a method for synthesizing trifluoromethyl-containing compounds through a radical cascade process, demonstrating the compound's versatility in organic synthesis (Meng et al., 2017).

Photocyclization Reactions

Karasawa et al. (2016) investigated the photocyclization reactions of compounds related to this compound, indicating applications in material science, particularly in developing functional fluorophores (Karasawa et al., 2016).

Antiparasitic and Antineoplastic Agents

Abadi et al. (2003) synthesized novel derivatives with potential activity against parasites and cancer, highlighting the compound's potential in developing treatments for tropical diseases and cancer (Abadi et al., 2003).

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives, including 7-(Trifluoromethyl)quinolin-5-amine, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

Propiedades

IUPAC Name |

7-(trifluoromethyl)quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)6-4-8(14)7-2-1-3-15-9(7)5-6/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWKCHBHDAOYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857329 | |

| Record name | 7-(Trifluoromethyl)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321-71-1 | |

| Record name | 7-(Trifluoromethyl)-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1512144.png)

![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1512146.png)

![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)

![(6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1512161.png)